molecular formula C6H11NO2 B14466286 Methyl (2-methylprop-1-en-1-yl)carbamate CAS No. 67151-70-6

Methyl (2-methylprop-1-en-1-yl)carbamate

Cat. No.: B14466286
CAS No.: 67151-70-6
M. Wt: 129.16 g/mol
InChI Key: RDNLSJXRIOXAAL-UHFFFAOYSA-N
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Description

Methyl (2-methylprop-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl (2-methylprop-1-en-1-yl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methylprop-1-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with an appropriate alkene under specific conditions. For example, the reaction of methyl carbamate with 2-methylprop-1-en-1-ol in the presence of a catalyst can yield the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One such method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high-purity products through simple filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

Methyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of polymers, textiles, and other industrial materials

Mechanism of Action

The mechanism of action of methyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of enzymatic activity . This mechanism is similar to that of other carbamates, which are known to inhibit cholinesterase enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2-methylprop-1-en-1-yl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

67151-70-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl N-(2-methylprop-1-enyl)carbamate

InChI

InChI=1S/C6H11NO2/c1-5(2)4-7-6(8)9-3/h4H,1-3H3,(H,7,8)

InChI Key

RDNLSJXRIOXAAL-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC(=O)OC)C

Origin of Product

United States

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